Methyl 5-(2,4-dihydroxyphenyl)pentanoate
Description
Methyl 5-(2,4-dihydroxyphenyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 2,4-dihydroxyphenyl group. This compound is structurally characterized by two hydroxyl groups at the ortho (2-) and para (4-) positions of the phenyl ring, which confer distinct electronic and hydrogen-bonding properties. Its polar hydroxyl groups may enhance solubility in aqueous environments compared to non-hydroxylated analogs, though this remains speculative without empirical data .
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
methyl 5-(2,4-dihydroxyphenyl)pentanoate |
InChI |
InChI=1S/C12H16O4/c1-16-12(15)5-3-2-4-9-6-7-10(13)8-11(9)14/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
VSTYEVIJFQJKEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Notes:
- Biological Activity: Nitroguanidino derivatives (e.g., ) exhibit enzyme inhibitory activity, whereas dihydroxyphenyl analogs (e.g., ) are more likely to engage in redox reactions or metal chelation.
- Synthetic Complexity : Compounds with protective groups (e.g., methoxymethoxy in ) require additional synthesis steps compared to the target compound’s unprotected hydroxyls.
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